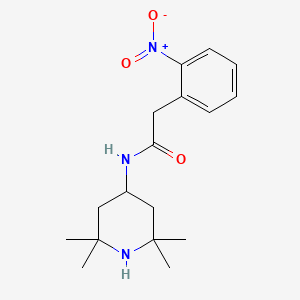
2-(2-nitrophenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-nitrophenyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide, commonly known as NitroMemantine, is a novel compound that has recently gained attention in the scientific community. It is a derivative of Memantine, a drug that is currently used for the treatment of Alzheimer's disease. NitroMemantine has been shown to have potential therapeutic benefits for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Wirkmechanismus
NitroMemantine exerts its neuroprotective effects by inhibiting the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors play a crucial role in neuronal cell death and are involved in the pathogenesis of various neurological disorders. NitroMemantine selectively targets overactive NMDA receptors, thereby preventing excessive calcium influx into the cells and subsequent cell death.
Biochemical and Physiological Effects:
NitroMemantine has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain, which are known to contribute to the pathogenesis of various neurological disorders. NitroMemantine also enhances the production of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NitroMemantine is its selectivity for overactive NMDA receptors. This makes it a promising therapeutic candidate for various neurological disorders. However, NitroMemantine has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Further studies are needed to determine the optimal dosage and administration route for NitroMemantine.
Zukünftige Richtungen
NitroMemantine has great potential for the development of new therapies for various neurological disorders. Future research should focus on the following directions:
1. Further studies to determine the pharmacokinetics and toxicity profile of NitroMemantine.
2. Clinical trials to evaluate the safety and efficacy of NitroMemantine in humans.
3. Development of new formulations and delivery methods for NitroMemantine to improve its bioavailability and therapeutic efficacy.
4. Investigation of the potential of NitroMemantine in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
5. Studies to elucidate the molecular mechanisms underlying the neuroprotective effects of NitroMemantine.
Conclusion:
NitroMemantine is a novel compound that has shown promising therapeutic potential for various neurological disorders. Its selectivity for overactive NMDA receptors makes it a promising candidate for the development of new therapies. Further research is needed to fully understand its pharmacokinetics, toxicity profile, and therapeutic efficacy. Overall, NitroMemantine represents an exciting new avenue for the treatment of neurological disorders.
Synthesemethoden
The synthesis of NitroMemantine involves the reaction of 2-nitrobenzaldehyde with N-tert-butyl-N-(2-aminoethyl)-4-piperidinamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and acetic acid to yield NitroMemantine.
Wissenschaftliche Forschungsanwendungen
NitroMemantine has been extensively studied for its potential therapeutic benefits in various neurological disorders. Several studies have shown that NitroMemantine has neuroprotective effects and can prevent neuronal cell death. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
2-(2-nitrophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-16(2)10-13(11-17(3,4)19-16)18-15(21)9-12-7-5-6-8-14(12)20(22)23/h5-8,13,19H,9-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEXXJIHLHSEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

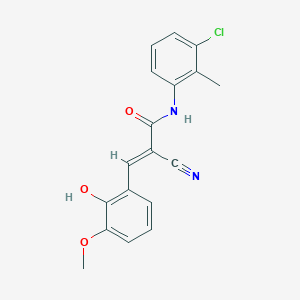
![3-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5845502.png)
![2-[4-chloro-2-methyl-5-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5845504.png)
![methyl N-[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]glycinate](/img/structure/B5845513.png)
![N-8-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5845516.png)
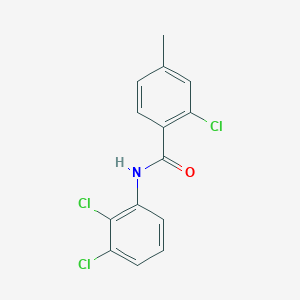
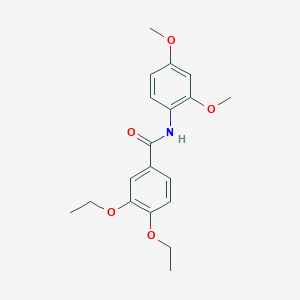
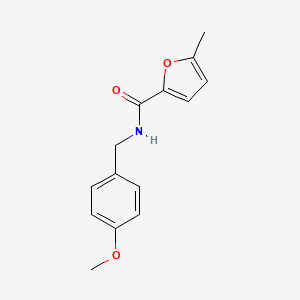
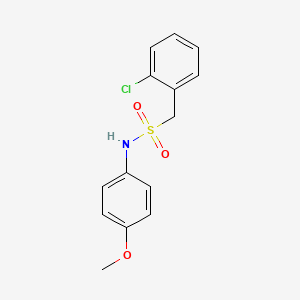
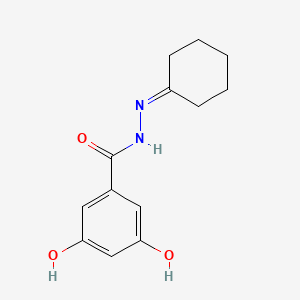
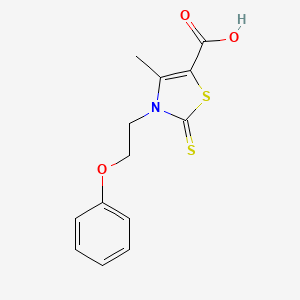
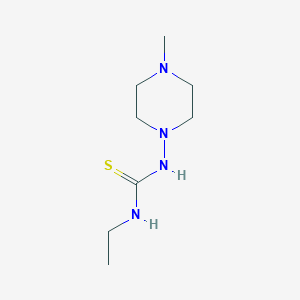
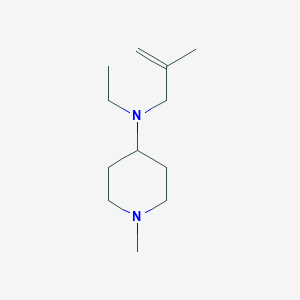
![1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5845596.png)